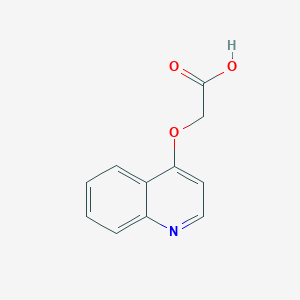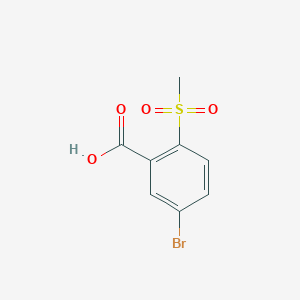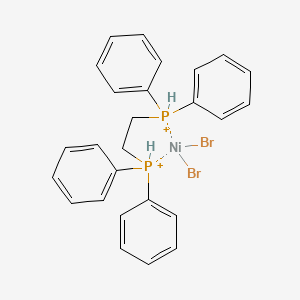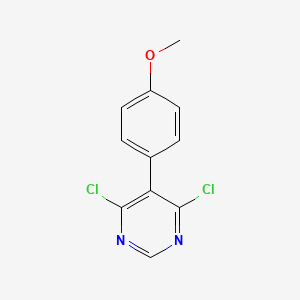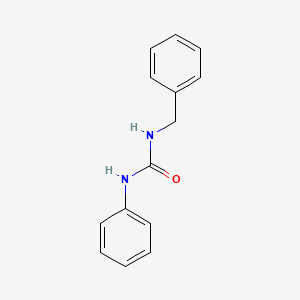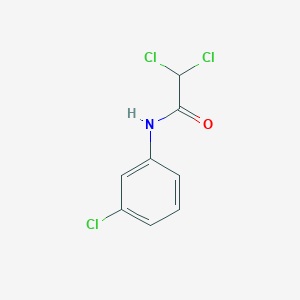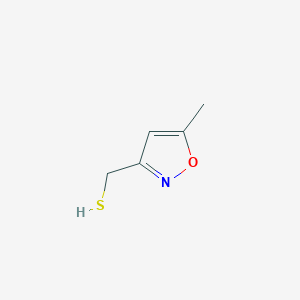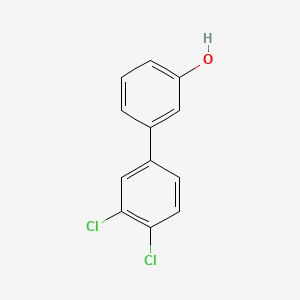
3-(3,4-二氯苯基)苯酚
描述
“3-(3,4-Dichlorophenyl)phenol” is a chemical compound with the CAS Number: 14962-34-6 . It has a molecular weight of 239.1 and its IUPAC name is 3’,4’-dichloro [1,1’-biphenyl]-3-ol . It is a derivative of phenol, which is a hydroxyl derivative of benzene .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dichlorophenyl)phenol” is represented by the linear formula: C12H8Cl2O . The InChI code for this compound is 1S/C12H8Cl2O/c13-11-5-4-9 (7-12 (11)14)8-2-1-3-10 (15)6-8/h1-7,15H .Chemical Reactions Analysis
Phenols, including “3-(3,4-Dichlorophenyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .Physical And Chemical Properties Analysis
Phenols, including “3-(3,4-Dichlorophenyl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .科学研究应用
环境科学中的酚类化合物
包括类似于 3-(3,4-二氯苯基)苯酚的化合物在内的氯酚因其环境影响和归宿而被广泛研究。这些化合物因其对哺乳动物和水生生物的中等到显着的毒性效应而引起人们的兴趣。研究表明,氯酚倾向于主要与土壤和水结合,其持久性受这些介质中降解速率的控制。这些研究建议重点了解此类化合物的环境分配、降解速率和生物蓄积潜力(Krijgsheld & Gen, 1986)。
生物降解中的酚类化合物
酚类化合物(包括氯代苯酚)的生物降解是环境科学和生物技术领域的一个重要研究领域。担子菌及其酚氧化酶,如漆酶和酪氨酸酶,已显示出降解各种酚类化合物的潜力,使其成为生物修复目的的关注对象。这些研究强调了利用生物系统和酶进行酚类污染物(包括氯酚)的环境管理的潜力(Martínková 等人,2016 年)。
材料科学中的酚类化学
对酚类化学的控制的进步,包括与 3-(3,4-二氯苯基)苯酚等化合物相关的进步,对于先进材料的工程至关重要。酚类化学中生长动力学、化学成分和空间模式的操纵可以导致开发出在能源、催化和生物医学中具有理想性能的材料。这一研究领域突出了酚类化合物应用的跨学科性质,将化学、材料科学和工程联系起来(Jia 等人,2021 年)。
未来方向
Phenolic compounds, including “3-(3,4-Dichlorophenyl)phenol”, have a versatile scaffold that allows for a broad range of chemical additions . They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, there is a continuous need for the development of new antimicrobial molecules, and phenolic compounds could play a significant role in this regard .
作用机制
Target of Action
The primary target of 3-(3,4-Dichlorophenyl)phenol, also known as DCMU, is the photosystem II (PS II) in chloroplasts . PS II is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
DCMU interacts with PS II by inhibiting the oxidizing side of the system . This inhibition occurs at concentrations higher than 10 μM and results in the suppression of the second time range delayed fluorescence (DF) of chloroplasts . At much lower concentrations (around 0.01 μM), DCMU inhibits the reducing side of PS II, leading to the suppression of millisecond DF .
Biochemical Pathways
The action of DCMU affects the photosynthetic electron transport chain, specifically the process of photosynthesis in chloroplasts . By inhibiting PS II, DCMU disrupts the normal flow of electrons through the photosynthetic electron transport chain, which in turn affects the downstream processes of photosynthesis, including the production of ATP and NADPH .
Result of Action
The inhibition of PS II by DCMU leads to a decrease in the production of ATP and NADPH, two molecules that are crucial for the light-dependent reactions of photosynthesis . This can have significant effects at the cellular level, potentially leading to a decrease in the overall rate of photosynthesis and thus affecting the growth and development of the organism .
Action Environment
The action, efficacy, and stability of 3-(3,4-Dichlorophenyl)phenol can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its ability to interact with its target . Additionally, the presence of other molecules or ions in the environment can also affect the action of the compound. For instance, the affinity of DCMU for the oxidizing side of PS II increases upon mild treatment of chloroplasts with oleic acid .
属性
IUPAC Name |
3-(3,4-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXOWNOEJINOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164357 | |
| Record name | (1,1'-Biphenyl)-3-ol, 3',4'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14962-34-6 | |
| Record name | 3′,4′-Dichloro[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14962-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3-ol, 3',4'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 3',4'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)
